molecular formula C17H24ClNO4 B1660241 1-[Bis(2-hydroxyethyl)amino]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride CAS No. 73631-13-7

1-[Bis(2-hydroxyethyl)amino]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride

Cat. No. B1660241
CAS RN: 73631-13-7
M. Wt: 341.8 g/mol
InChI Key: QLEXTEIQISHVCQ-UHFFFAOYSA-N
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Description

The compound “1-[Bis(2-hydroxyethyl)amino]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride” is also known as Bis-Tris or BTM. It is a zwitterionic buffering agent widely employed in biochemical and biological research . It functions effectively in aqueous solutions within a pH range of 5.8 to 7.2 and demonstrates minimal shifts in its dissociation constant .


Synthesis Analysis

Bis-Tris can be synthesized from 2,2-Bis(hydroxymethyl)-2,2′,2″-nitrilotriethanol,2-Bis(2-hydroxyethyl)amino-2-(hydroxymethyl)-1,3-propanediol, and Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane .


Molecular Structure Analysis

The molecular formula of the compound is C7H17NO3 . The structure of the compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The compound is involved in chemical reactions such as the degradation of poly (ethylene terephthalate) (PET) into monomers such as bis(2-hydroxyethyl) terephthalate (BHET), mono(2-hydroxyethyl) terephthalate (MHET), and TPA .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 163.2148 . It is soluble in water .

Future Directions

The compound is useful for calibration of glass electrodes and for the preparation of biochemical and biological buffer solutions . It has a role as a buffer and is functionally related to a member of tris .

properties

IUPAC Name

1-[bis(2-hydroxyethyl)amino]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4.ClH/c19-10-8-18(9-11-20)12-15(21)13-22-17-7-3-5-14-4-1-2-6-16(14)17;/h1-7,15,19-21H,8-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEXTEIQISHVCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CN(CCO)CCO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585566
Record name 1-[Bis(2-hydroxyethyl)amino]-3-[(naphthalen-1-yl)oxy]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[Bis(2-hydroxyethyl)amino]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride

CAS RN

73631-13-7
Record name NSC281903
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281903
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[Bis(2-hydroxyethyl)amino]-3-[(naphthalen-1-yl)oxy]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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